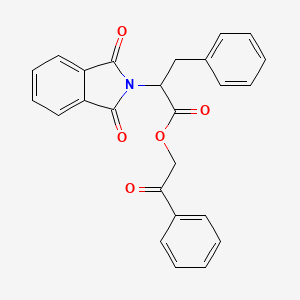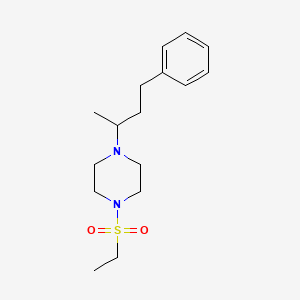![molecular formula C15H13N3O4S B3947435 2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947435.png)
2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNACB and has a molecular formula of C14H11N3O5S.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of various cellular pathways. MNACB inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. MNACB also activates the caspase cascade, which leads to apoptosis in cancer cells. MNACB inhibits the formation of amyloid-beta plaques by binding to beta-amyloid fibrils and disrupting their structure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. MNACB induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. MNACB protects neurons from oxidative stress-induced damage and inhibits the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent cytotoxicity against cancer cells. MNACB has been shown to exhibit cytotoxicity against various cancer cell lines, which makes it a promising candidate for cancer research. Another advantage of using MNACB is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using MNACB in lab experiments is its potential toxicity. MNACB has been shown to exhibit cytotoxicity against normal cells as well, which could limit its use in vivo. Another limitation of using MNACB is its relatively low solubility, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. MNACB has been shown to exhibit cytotoxicity against various cancer cell lines, and further research could lead to the development of novel cancer treatments.
Another direction for research is to investigate the potential of MNACB as a neuroprotective agent. MNACB has been shown to exhibit neuroprotective effects in vitro and in vivo, and further research could lead to the development of novel treatments for neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has several potential scientific research applications. MNACB exhibits potent cytotoxicity against various cancer cell lines and neuroprotective effects in vitro and in vivo. Further research is needed to investigate its potential as a chemotherapeutic and neuroprotective agent. MNACB has advantages and limitations for use in lab experiments, and its future directions include investigating its potential as a novel cancer treatment and a treatment for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has several potential scientific research applications. One of the most promising applications is in the field of cancer research. MNACB has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. MNACB induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. MNACB has also been shown to inhibit tumor growth in vivo in mouse models.
Another potential application of MNACB is in the field of neurodegenerative diseases. MNACB has been shown to exhibit neuroprotective effects in vitro and in vivo. MNACB protects neurons from oxidative stress-induced damage and inhibits the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-13-9-5-2-6-10(13)14(19)17-15(23)16-11-7-3-4-8-12(11)18(20)21/h2-9H,1H3,(H2,16,17,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEKQYHBIWDWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate](/img/structure/B3947376.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947383.png)


![3-{[4-(4-chlorophenoxy)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B3947402.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride](/img/structure/B3947404.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3947410.png)


![N-(4-methylphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3947437.png)
![4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947450.png)